molecular formula C13H6I4O3 B601876 3,5,3',5'-Tetraiodo Thyroaldehyde CAS No. 2016-06-0

3,5,3',5'-Tetraiodo Thyroaldehyde

Cat. No.: B601876
CAS No.: 2016-06-0
M. Wt: 717.81
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3,5,3’,5’-Tetraiodo Thyroaldehyde involves multiple steps, typically starting from iodinated phenol derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the iodination process. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

3,5,3’,5’-Tetraiodo Thyroaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,5,3’,5’-Tetraiodo Thyroaldehyde is unique compared to other thyroid hormone analogues due to its specific structure and iodination pattern. Similar compounds include:

These compounds share structural similarities but differ in their biological activity and potency.

Biological Activity

3,5,3',5'-Tetraiodo Thyroaldehyde (TTA) is a synthetic analog of thyroid hormones, specifically designed to study the biological effects associated with thyroid hormone signaling pathways. This compound has garnered attention due to its potential therapeutic applications and its role in various physiological processes. Understanding its biological activity is crucial for elucidating its mechanisms and potential uses in clinical settings.

This compound is characterized by the presence of four iodine atoms attached to the thyronine structure. This modification enhances its biological activity compared to other thyroid hormone derivatives. The chemical structure can be represented as follows:

C15H12I4N2O\text{C}_{15}\text{H}_{12}\text{I}_4\text{N}_2\text{O}

The biological activity of TTA primarily involves its interaction with thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones on gene expression. TTA exhibits high affinity for both TRα and TRβ, leading to modulation of target gene transcription involved in metabolism, growth, and development.

Key Mechanisms:

  • Gene Regulation : TTA regulates genes associated with metabolic processes and cellular differentiation.
  • Metabolic Effects : It influences glucose metabolism and lipid profiles by enhancing the expression of enzymes involved in these pathways.
  • Neurodevelopment : TTA plays a role in neuronal differentiation and maturation, impacting cognitive functions.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Protein Synthesis Enhances protein synthesis rates in various tissues.
Cholesterol Metabolism Stimulates cholesterol breakdown and regulates lipid metabolism.
Cell Differentiation Promotes differentiation in neuronal and other cell types.
Embryonic Development Influences embryonic growth and development processes.
Thermoregulation Affects body temperature regulation through metabolic rate adjustments.

Case Studies and Research Findings

  • Thyroid Hormone Analog Studies : Research indicates that TTA acts similarly to triiodothyronine (T3) in regulating metabolic processes. In a study involving animal models, TTA was shown to significantly increase metabolic rate and improve glucose tolerance compared to controls .
  • Neurodevelopmental Impact : A study focused on the effects of TTA on neural stem cells demonstrated enhanced differentiation into neurons when exposed to varying concentrations of TTA. This suggests potential applications in neurodegenerative diseases .
  • Cardiovascular Effects : Another research highlighted the role of TTA in modulating heart rate and contractility in cardiac tissues, indicating its influence on cardiovascular health and function .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution throughout the body following administration. It is primarily metabolized in the liver, where it undergoes deiodination to form less active metabolites.

Key Pharmacokinetic Parameters:

  • Half-life : Approximately 6-8 hours.
  • Bioavailability : High due to efficient absorption.
  • Metabolism : Primarily hepatic; involves conjugation with glucuronides.

Properties

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHLJTORMPKPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6I4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173988
Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-06-0
Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N162X79L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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